2-(4-Aminobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid
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Overview
Description
2-(4-Aminobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid is a compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms within their ring structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Aminobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid typically involves the reaction of 2-(benzo[d]oxazol-2-yl)aniline with various aldehydes in the presence of methanol . Another method involves the use of acetic acid as an electrolyte under electrochemical conditions, which provides a cleaner reaction pattern with minimal impurity formation . This method is advantageous as it does not require a metal catalyst and offers high atom economy and scalability .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrochemical synthesis using acetic acid as an electrolyte. This method is preferred due to its robustness, scalability, and broad substrate scope .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Aminobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include acetic acid, methanol, and various aldehydes . Electrochemical conditions are often employed to achieve cleaner reactions with minimal impurities .
Major Products Formed: The major products formed from the reactions of this compound include various substituted benzoxazole derivatives. These derivatives are often evaluated for their pharmacological activities, such as anti-inflammatory and antimicrobial properties .
Scientific Research Applications
2-(4-Aminobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid has a wide range of scientific research applications. In chemistry, it is used as an intermediate for synthesizing other benzoxazole derivatives . In biology and medicine, it is evaluated for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities . The compound’s ability to interact with biological receptors makes it a valuable scaffold for drug discovery and development .
Mechanism of Action
The mechanism of action of 2-(4-Aminobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The compound’s benzoxazole scaffold allows it to bind to biological receptors, such as prostaglandin H2 synthase (PGHS) and trypsin enzyme . This binding can inhibit the activity of these enzymes, leading to anti-inflammatory and other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-(4-Aminobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid include other benzoxazole derivatives, such as 2-aminobenzoxazole and its various substituted forms . These compounds share the benzoxazole scaffold and exhibit similar biological activities .
Uniqueness: What sets this compound apart from other similar compounds is its specific substitution pattern, which can enhance its binding affinity to biological receptors and improve its pharmacological properties . This unique structure makes it a valuable compound for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C9H8N2O4 |
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Molecular Weight |
208.17 g/mol |
IUPAC Name |
2-(4-amino-1,3-benzoxazol-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H8N2O4/c10-4-2-1-3-5-6(4)11-8(15-5)7(12)9(13)14/h1-3,7,12H,10H2,(H,13,14) |
InChI Key |
RYPZWTOTZJOZPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)C(C(=O)O)O)N |
Origin of Product |
United States |
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